4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol hydrochloride
4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol hydrochloride
Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine hydrochloride is a primary amine.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine hydrochloride is a primary amine.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Brand Name:
Vulcanchem
CAS No.:
23239-51-2
VCID:
VC0003991
InChI:
InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
SMILES:
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Molecular Formula:
C17H21NO3.HCl
Molecular Weight:
323.8 g/mol
4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol hydrochloride
CAS No.: 23239-51-2
Inhibitors
VCID: VC0003991
Molecular Formula: C17H21NO3.HCl
Molecular Weight: 323.8 g/mol
CAS No. | 23239-51-2 |
---|---|
Product Name | 4-(2-((1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)phenol hydrochloride |
Molecular Formula | C17H21NO3.HCl |
Molecular Weight | 323.8 g/mol |
IUPAC Name | 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 |
Standard InChIKey | IDLSITKDRVDKRV-JSUROZADSA-N |
Isomeric SMILES | C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl |
Appearance | Solid powder |
Description | Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions. Ritodrine hydrochloride is a primary amine. Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions. |
Solubility | 48.6 [ug/mL] |
Synonyms | DU 21220 DU-21220 DU21220 Hydrochloride, Ritodrine Pre Par Pre-Par PrePar Ritodrine Ritodrine Hydrochloride Yutopa |
Reference | 1:The Association between Prenatal Yoga and the Administration of Ritodrine Hydrochloride during Pregnancy: An Adjunct Study of the Japan Environment and Children/'s Study. Kawanishi Y, Saijo Y, Yoshioka E, Nakagi Y, Yoshida T, Miyamoto T, Sengoku K, Ito Y, Miyashita C, Araki A, Kishi R.PLoS One. 2016 Jun 27;11(6):e0158155. doi: 10.1371/journal.pone.0158155. eCollection 2016. PMID: 27348869 Free PMC Article2:In vitro and in vivo evaluations of buccal tablet formulations of ritodrine hydrochloride. Onishi H, Sakata O, Yumoto K.Biol Pharm Bull. 2015;38(6):919-25. doi: 10.1248/bpb.b14-00833. PMID: 26027834 Free Article3:In vivo absorption study of ritodrine hydrochloride in the buccal administration to rats. Sakata O, Onishi H.Drug Dev Ind Pharm. 2013 Sep;39(9):1414-20. doi: 10.3109/03639045.2012.704044. Epub 2012 Jul 10. PMID: 22779426 |
PubChem Compound | 3040551 |
Last Modified | Nov 11 2021 |
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